molecular formula C22H30O3 B594032 17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid CAS No. 1233715-28-0

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

Cat. No. B594032
M. Wt: 342.5
InChI Key: QCEBQMMZCFADMF-VIIQGJSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is an omega-3 polyunsaturated fatty acid (PUFA) derived from docosahexaenoic acid (DHA) that has been the focus of recent research due to its potential health benefits. 17-oxo-DHA is a metabolite of DHA and is found in the human body, particularly in the brain and retina. It is believed to play a role in the regulation of inflammation, oxidative stress, and cell signaling.

Scientific Research Applications

Biosynthetic Precursor of Lipid Mediators

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic acid is a biosynthetic precursor of lipid mediators such as resolvin D3 and D4. These are potent enzymatic products of docosahexaenoic acid (DHA) and play a crucial role in the resolution of inflammation (Nshimiyimana et al., 2022).

Inhibition of Blood Platelet Aggregation

This compound, as a derivative of DHA, is associated with the inhibition of blood platelet aggregation. This is particularly evident in metabolites like poxytrins, which are known for their antithrombotic potential (Chen et al., 2011).

Activation of PPARα/γ

17-OxoDHA activates peroxisome proliferator-activated receptors γ (PPARγ) and PPARα. It binds covalently to these receptors, classifying it as a dual agonist and introducing it as a novel class of PPAR agonists (Egawa et al., 2016).

Anti-Cancer Potential

Research indicates that 17-oxo-DHA demonstrates antitumor effects in non-small cell lung cancer (NSCLC) cell lines. Notably, its combination with the anticancer drug gemcitabine shows enhanced anticancer effects (Siena et al., 2018).

Inflammatory and Resolution Mediators

17-oxo-DHA is involved in the formation of mediators like resolvin D1, which regulate events in inflammation and resolution, showcasing its relevance in managing inflammatory responses (Hong et al., 2003).

Enhancement of Steroid Efficacy in COPD

This compound, in combination with fluticasone propionate, has shown to enhance the anti-inflammatory efficacy in chronic obstructive pulmonary disease (COPD), suggesting its potential in developing new therapeutic approaches for chronic diseases characterized by inflammation and oxidative stress (Cipollina et al., 2016).

properties

IUPAC Name

(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEBQMMZCFADMF-SWDQBTSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
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17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
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17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
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17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
Reactant of Route 6
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

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